molecular formula C13H15N3O2 B7555310 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid

Cat. No. B7555310
M. Wt: 245.28 g/mol
InChI Key: CLABDKUPJUNQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid, also known as MQPA, is a synthetic compound that has been extensively studied for its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in many biological processes, including protein degradation, blood clotting, and viral replication. Inhibition of proteases has been shown to have therapeutic potential in a variety of diseases, including cancer, HIV, and hepatitis C.

Mechanism of Action

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid acts as a competitive inhibitor of proteases, binding to the active site of the enzyme and preventing substrate binding. The inhibition of protease activity can lead to the accumulation of pro-apoptotic proteins, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has also been studied for its effects on other physiological processes. 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been shown to inhibit the activity of the protease thrombin, which is involved in blood clotting. This inhibition may have potential therapeutic applications in the prevention of thrombotic events.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid as a protease inhibitor is its high potency and specificity. 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been shown to be effective at inhibiting a variety of proteases at low concentrations. However, one limitation of using 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid is its potential toxicity. In vitro studies have shown that 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can induce apoptosis in a variety of cell types, including cancer cells and normal human fibroblasts.

Future Directions

There are several potential future directions for research on 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid. One area of interest is the development of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid analogs with improved potency and selectivity. Another direction is the investigation of the potential use of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid as a therapeutic agent for other diseases, such as thrombosis and viral infections. Additionally, further studies are needed to investigate the potential toxicity of 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid and its analogs in vivo.

Synthesis Methods

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can be synthesized using a variety of methods, including the reaction of quinoxaline-2-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate can then be reacted with methyl iodide to form 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid.

Scientific Research Applications

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid has been extensively studied for its potential as a protease inhibitor, particularly in the context of cancer therapy. In vitro studies have shown that 2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid can inhibit the activity of a variety of proteases, including cathepsin B, cathepsin L, and urokinase-type plasminogen activator (uPA). These proteases are involved in a variety of processes that contribute to cancer progression, including invasion, metastasis, and angiogenesis.

properties

IUPAC Name

2-methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(13(17)18)8-16(2)12-7-14-10-5-3-4-6-11(10)15-12/h3-7,9H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLABDKUPJUNQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid

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